![molecular formula C38H45NO7 B14784137 2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol CAS No. 1180491-22-8](/img/structure/B14784137.png)
2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabenzyl-voglibose is a derivative of voglibose, a well-known alpha-glucosidase inhibitor used primarily in the management of postprandial blood glucose levels in patients with type II diabetes mellitus. Tetrabenzyl-voglibose is characterized by the addition of benzyl groups to the voglibose molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of tetrabenzyl-voglibose involves several key steps. Initially, (2R, 3S, 4S, 5S)-5-hydroxyl-2,3,4-tri(benzyloxy)-5-(benzyloxy)methyl-cyclohexanone reacts with serinol in a protonic solvent under organic acid catalysis to form an intermediate amine compound. This intermediate is then reduced to yield tetrabenzyl-voglibose . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of tetrabenzyl-voglibose follows the same synthetic route but on a larger scale. The reagents used are cost-effective, and the reaction conditions are designed to be safe and environmentally friendly. The process involves simple aftertreatment steps, ensuring a high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetrabenzyl-voglibose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .
科学研究应用
Tetrabenzyl-voglibose has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the effects of benzylation on the pharmacokinetics and pharmacodynamics of alpha-glucosidase inhibitors.
Biology: It is used in research on enzyme inhibition and carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
Tetrabenzyl-voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, tetrabenzyl-voglibose slows down the absorption of glucose, thereby reducing postprandial blood glucose levels. The molecular targets include the alpha-glucosidase enzymes located in the brush border of the small intestine .
相似化合物的比较
Similar Compounds
Voglibose: The parent compound, used for managing postprandial blood glucose levels.
Acarbose: Another alpha-glucosidase inhibitor used for similar purposes.
Miglitol: A similar compound with a slightly different mechanism of action.
Uniqueness
Tetrabenzyl-voglibose is unique due to the addition of benzyl groups, which can potentially enhance its pharmacokinetic and pharmacodynamic properties compared to voglibose. This modification may result in improved efficacy, longer duration of action, and reduced side effects .
属性
CAS 编号 |
1180491-22-8 |
|---|---|
分子式 |
C38H45NO7 |
分子量 |
627.8 g/mol |
IUPAC 名称 |
2-[[(5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35?,36?,37?,38-/m0/s1 |
InChI 键 |
DYSHUNINHUTCLX-FJPIXDRASA-N |
手性 SMILES |
C1C(C(C(C([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
规范 SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
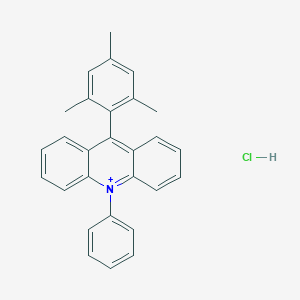
![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
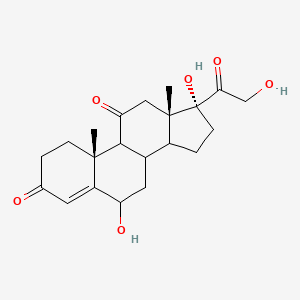
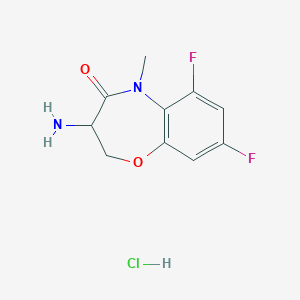
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylic acid](/img/structure/B14784100.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloro-](/img/structure/B14784109.png)
![tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate](/img/structure/B14784113.png)
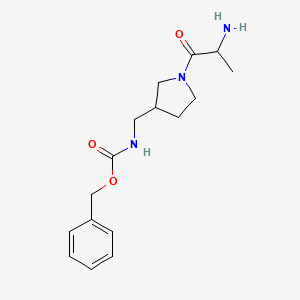
![[(1S,2S,3R,5S,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B14784125.png)
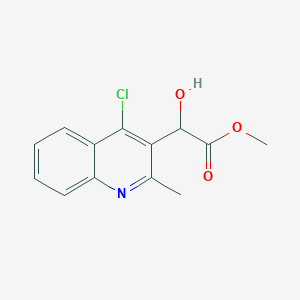
![4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14784131.png)
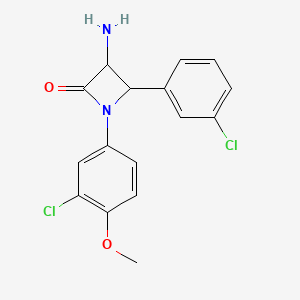
![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
